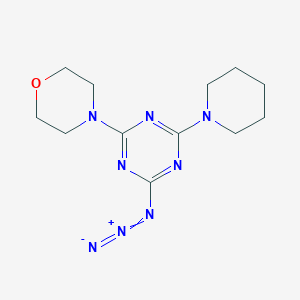
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of the azido group in this compound makes it particularly interesting for applications in click chemistry and bioconjugation.
Mécanisme D'action
Target of Action
Similar 1,3,5-triazine derivatives have been investigated for their antimicrobial activity, suggesting potential targets within microbial cells .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Given the antimicrobial activity of similar triazine derivatives, it can be inferred that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition .
Result of Action
Similar triazine derivatives have shown antimicrobial activity, suggesting that this compound may lead to the inhibition or death of microbial cells .
Méthodes De Préparation
The synthesis of 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine typically involves the substitution of chloride ions in cyanuric chloride with piperidine and morpholine . The reaction is carried out in the presence of sodium carbonate as a base, which acts as an acid scavenger. The reaction conditions often involve heating the mixture to 70-80°C in a dioxane/water solvent mixture . Industrial production methods may employ microwave irradiation to achieve higher yields and purity in a shorter time .
Analyse Des Réactions Chimiques
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine include other 1,3,5-triazine derivatives such as:
4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: Known for their use in monoamine oxidase inhibition.
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: Used as coupling agents in peptide synthesis.
The uniqueness of this compound lies in its azido group, which provides versatility in click chemistry and bioconjugation applications .
Propriétés
IUPAC Name |
4-(4-azido-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8O/c13-18-17-10-14-11(19-4-2-1-3-5-19)16-12(15-10)20-6-8-21-9-7-20/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBGFVPMEBHCBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N=[N+]=[N-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

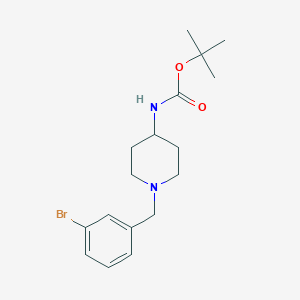

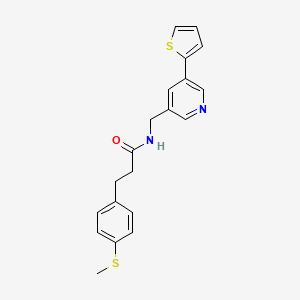
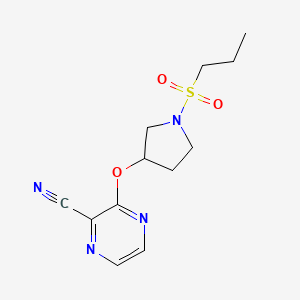

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2398439.png)
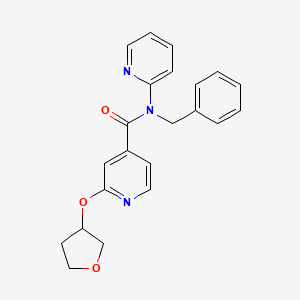
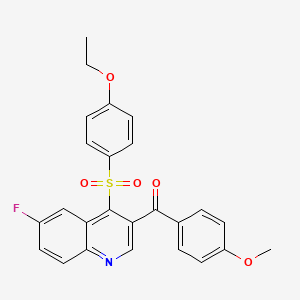

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)
![N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B2398446.png)
